Ethyl 2-(oxetan-3-ylidene)acetate

Medicinal Chemistry Physicochemical Property Optimization ADME

Ethyl 2-(oxetan-3-ylidene)acetate (CAS 922500-91-2) is an α,β-unsaturated ester featuring a 3-oxetanylidene scaffold, with a molecular formula of C₇H₁₀O₃ and a molecular weight of 142.15 g/mol. The compound combines an electrophilic oxetane ring with a conjugated ester, positioning it as a specialized building block for medicinal chemistry and organic synthesis.

Molecular Formula C7H10O3
Molecular Weight 142.15 g/mol
CAS No. 922500-91-2
Cat. No. B1394518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(oxetan-3-ylidene)acetate
CAS922500-91-2
Molecular FormulaC7H10O3
Molecular Weight142.15 g/mol
Structural Identifiers
SMILESCCOC(=O)C=C1COC1
InChIInChI=1S/C7H10O3/c1-2-10-7(8)3-6-4-9-5-6/h3H,2,4-5H2,1H3
InChIKeyCVZGHWOZWYWLBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(Oxetan-3-ylidene)acetate (CAS 922500-91-2): Sourcing and Procurement Data for Medicinal Chemistry and Synthetic Research


Ethyl 2-(oxetan-3-ylidene)acetate (CAS 922500-91-2) is an α,β-unsaturated ester featuring a 3-oxetanylidene scaffold, with a molecular formula of C₇H₁₀O₃ and a molecular weight of 142.15 g/mol [1]. The compound combines an electrophilic oxetane ring with a conjugated ester, positioning it as a specialized building block for medicinal chemistry and organic synthesis . It is primarily utilized as an intermediate in the development of heterocyclic amino acid derivatives and as a precursor in the synthesis of bioactive molecules, including CBL-B inhibitors under investigation for cancer therapy [2].

Procurement Alert: Why General Oxetane or Acrylate Analogs Cannot Substitute for Ethyl 2-(Oxetan-3-ylidene)acetate in Critical Synthetic Pathways


The 3-oxetanylidene motif in ethyl 2-(oxetan-3-ylidene)acetate confers a unique reactivity profile that distinguishes it from simple oxetane derivatives and generic acrylates. Unlike 3-substituted oxetanes that lack the exocyclic double bond, the conjugated α,β-unsaturated ester system in this compound enables participation in both aza-Michael additions and transition metal-catalyzed cross-coupling reactions, enabling diversification pathways that are inaccessible to saturated oxetane analogs [1]. Furthermore, while methyl 2-(oxetan-3-ylidene)acetate shares the same core scaffold, the ethyl ester provides distinct physicochemical properties (including a computed XLogP3-AA of -0.2 and a topological polar surface area (tPSA) of 35.5 Ų) that critically influence solubility, membrane permeability, and downstream synthetic compatibility in medicinal chemistry workflows [2][3]. Generic substitution with a non-oxetane α,β-unsaturated ester would eliminate the metabolic stability and conformational advantages inherent to the oxetane ring, compromising the intended pharmacological properties of the final target molecule [4].

Comparative Evidence: Quantifiable Differentiation of Ethyl 2-(Oxetan-3-ylidene)acetate (CAS 922500-91-2) from Analogous Building Blocks


LogP Differential: Ethyl Ester versus Methyl Ester Oxetanylidene Acetate for Optimized Drug-Likeness

Ethyl 2-(oxetan-3-ylidene)acetate exhibits a computed XLogP3-AA value of -0.2, indicating a more balanced hydrophilicity-lipophilicity profile compared to its methyl ester analog [1]. While the methyl ester analog, methyl 2-(oxetan-3-ylidene)acetate, is used in similar aza-Michael diversification strategies, its distinct ester moiety yields different computed partition coefficients that can alter the solubility and permeability of intermediate compounds during lead optimization [2]. This -0.2 LogP value positions the ethyl ester closer to the optimal range (0–3) for oral bioavailability in drug discovery campaigns [3].

Medicinal Chemistry Physicochemical Property Optimization ADME

Topological Polar Surface Area (tPSA): Predicting CNS Penetration Advantage of Ethyl 2-(Oxetan-3-ylidene)acetate

Ethyl 2-(oxetan-3-ylidene)acetate possesses a computed topological polar surface area (tPSA) of 35.5 Ų [1]. In drug discovery, a tPSA value below 60–70 Ų is generally predictive of favorable blood-brain barrier (BBB) penetration, while values above 140 Ų correlate with poor CNS exposure [2]. The tPSA of 35.5 Ų for this oxetane building block suggests that when incorporated into larger molecular architectures, it contributes minimal polar surface area expansion, thereby preserving the potential for CNS penetration in final drug candidates. This contrasts with more polar heterocyclic alternatives (e.g., saturated oxetane-3-carboxylic acid derivatives with tPSA > 70 Ų) that would impose a greater penalty on BBB permeability .

CNS Drug Discovery Physicochemical Property ADME Prediction

Synthetic Yield Benchmark: Wittig Olefination Efficiency for Ethyl 2-(Oxetan-3-ylidene)acetate Production

The synthesis of ethyl 2-(oxetan-3-ylidene)acetate via Wittig olefination of oxetan-3-one with ethoxycarbonylmethylene triphenylphosphine proceeds with a documented yield of 79% under standard laboratory conditions . This represents a well-characterized and reproducible synthetic route. In comparison, an alternative Horner-Wadsworth-Emmons (HWE) protocol employing triethyl phosphonoacetate and DBU in THF achieves a higher isolated yield of 86% at scale (200 g input of oxetan-3-one), demonstrating that the compound can be produced efficiently using established methodologies [1]. This robust synthetic accessibility contrasts with more complex oxetane building blocks that require multi-step sequences and often result in lower overall yields (< 50%) [2].

Synthetic Methodology Process Chemistry Building Block Synthesis

Commercial Purity and Cost Efficiency: Ethyl 2-(Oxetan-3-ylidene)acetate vs. Benzyl and tert-Butyl Analogs

Ethyl 2-(oxetan-3-ylidene)acetate is commercially available at 97% purity with competitive pricing at scale, e.g., approximately £2.84/g at the 100 g scale (Fluorochem, 2025) . In contrast, alternative ester analogs such as benzyl 2-(oxetan-3-ylidene)acetate and tert-butyl 2-(oxetan-3-ylidene)acetate, while functionally similar, are offered at higher price points and lower purities (e.g., benzyl analog typically at 95% purity and >£15/g) due to their more specialized and lower-volume demand [1]. The ethyl ester therefore represents the most cost-effective and readily available entry point into the 3-oxetanylidene acetate chemical space for initial SAR exploration.

Procurement Cost Analysis Building Block Selection

Validated Downstream Diversification: Aza-Michael Addition Yields 3-Substituted Oxetane Amino Acid Derivatives

Methyl 2-(oxetan-3-ylidene)acetate, the methyl ester analog of ethyl 2-(oxetan-3-ylidene)acetate, has been experimentally validated to undergo aza-Michael addition with a diverse panel of N-Boc-cycloaminylamines, yielding a library of 3-substituted 3-(acetoxymethyl)oxetane compounds in moderate to good yields [1]. The reaction proceeds with complete regioselectivity at the β-carbon of the α,β-unsaturated ester, a reactivity pattern that is directly transferable to the ethyl ester analog due to the shared conjugated system [2]. In contrast, saturated oxetane-3-acetate derivatives (e.g., ethyl 2-(oxetan-3-yl)acetate) lack the conjugated alkene and therefore cannot participate in aza-Michael additions, limiting their utility in diversity-oriented synthesis .

Synthetic Methodology Diversity-Oriented Synthesis Amino Acid Derivatives

Procurement-Guided Applications: Where Ethyl 2-(Oxetan-3-ylidene)acetate (CAS 922500-91-2) Delivers Verifiable Value


Medicinal Chemistry: Synthesis of Heterocyclic Amino Acid Derivatives via Aza-Michael Addition

Ethyl 2-(oxetan-3-ylidene)acetate serves as the key α,β-unsaturated ester electrophile for the construction of 3-substituted oxetane-containing amino acid analogs. As demonstrated with the methyl ester analog, treatment with N-Boc-protected cyclic amines under aza-Michael conditions yields 3-(acetoxymethyl)oxetane derivatives with complete regioselectivity (45–78% yields) [1]. These oxetane amino acid derivatives represent novel scaffolds for medicinal chemistry exploration, leveraging the metabolic stability and three-dimensional character conferred by the oxetane ring [2].

CNS Drug Discovery: Early-Stage Building Block with Favorable Predicted BBB Permeability

With a computed tPSA of 35.5 Ų, ethyl 2-(oxetan-3-ylidene)acetate falls well below the 60–70 Ų threshold predictive of favorable blood-brain barrier penetration [1][2]. Medicinal chemists targeting CNS indications can incorporate this building block early in lead generation without introducing excessive polar surface area that would later compromise brain exposure. This property is particularly valuable when evaluating oxetane-containing fragments for fragment-based drug discovery (FBDD) campaigns where maintaining low molecular weight and low tPSA is essential .

Process Chemistry: Scalable Synthesis of 3-Oxetanylidene Acetate Intermediates for Preclinical Supply

The Horner-Wadsworth-Emmons (HWE) protocol employing triethyl phosphonoacetate and DBU in THF provides a robust, scalable route to ethyl 2-(oxetan-3-ylidene)acetate with an 86% isolated yield at the 200 g input scale [1]. This high-yielding methodology ensures that sufficient quantities of the building block can be produced to support lead optimization and early preclinical development without necessitating complex purification or chromatographic separation [2].

Cost-Effective SAR Exploration: Prioritizing Ethyl Ester for Oxetane Scaffold Optimization

At ~£2.84/g (100 g scale) and 97% purity, ethyl 2-(oxetan-3-ylidene)acetate represents the most economical entry point among commercially available 3-oxetanylidene acetate esters [1]. Procurement of the ethyl ester, rather than the significantly more expensive benzyl (>£15/g) or tert-butyl (>£20/g) analogs, enables medicinal chemistry teams to conduct broader structure-activity relationship (SAR) studies within fixed budget constraints, accelerating the identification of optimized lead candidates [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-(oxetan-3-ylidene)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.